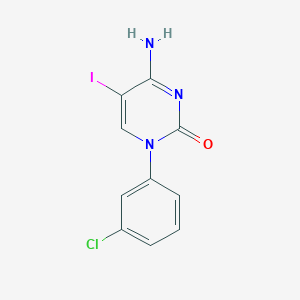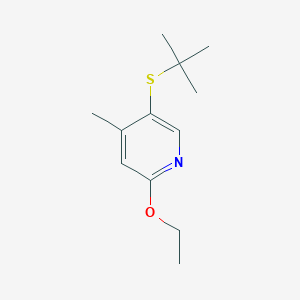
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with amino, chlorophenyl, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloroaniline and 5-iodouracil.
Condensation Reaction: The 3-chloroaniline is reacted with 5-iodouracil under acidic conditions to form the desired pyrimidine derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction can yield amine derivatives.
Applications De Recherche Scientifique
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used in the design of probes for studying biological processes.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino and chlorophenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-1-(4-chlorophenyl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-(2-chlorophenyl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-(3-bromophenyl)-5-iodopyrimidin-2(1H)-one
Uniqueness
4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its binding affinity and selectivity towards biological targets. The presence of the iodine atom also imparts unique reactivity and interaction properties compared to other halogenated derivatives.
Propriétés
Formule moléculaire |
C10H7ClIN3O |
|---|---|
Poids moléculaire |
347.54 g/mol |
Nom IUPAC |
4-amino-1-(3-chlorophenyl)-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C10H7ClIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16) |
Clé InChI |
MMTYVPZLPWTQIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)



